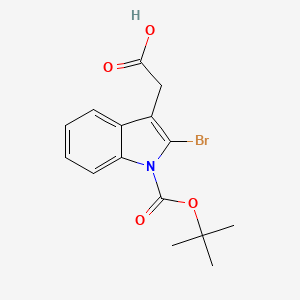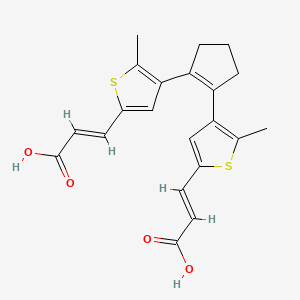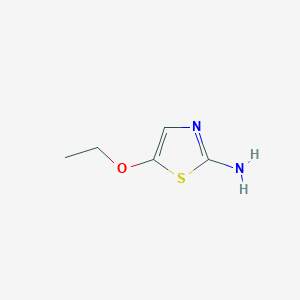![molecular formula C29H24N4O8S2 B15223909 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) CAS No. 1956322-52-3](/img/structure/B15223909.png)
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) typically involves multiple steps, starting from readily available precursors
Formation of Bipyrimidine Core: The bipyrimidine core can be synthesized through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.
Introduction of Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with the bipyrimidine core.
Sulfonation: The final step involves the sulfonation of the compound using sulfonating agents such as chlorosulfonic acid or sulfur trioxide, resulting in the formation of the bis(4-methylbenzenesulfonate) ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyrimidine derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
- 5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diol
Uniqueness
5-(2-Methoxyphenoxy)-[2,2’-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate) stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its bis(4-methylbenzenesulfonate) ester groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1956322-52-3 |
|---|---|
Fórmula molecular |
C29H24N4O8S2 |
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
[5-(2-methoxyphenoxy)-6-(4-methylphenyl)sulfonyloxy-2-pyrimidin-2-ylpyrimidin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H24N4O8S2/c1-19-9-13-21(14-10-19)42(34,35)40-28-25(39-24-8-5-4-7-23(24)38-3)29(33-27(32-28)26-30-17-6-18-31-26)41-43(36,37)22-15-11-20(2)12-16-22/h4-18H,1-3H3 |
Clave InChI |
ADNCVAORNRWXMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=NC(=N2)C3=NC=CC=N3)OS(=O)(=O)C4=CC=C(C=C4)C)OC5=CC=CC=C5OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


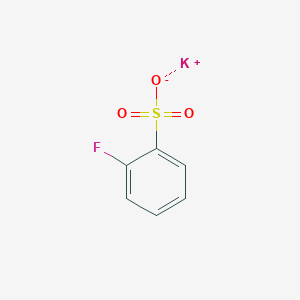
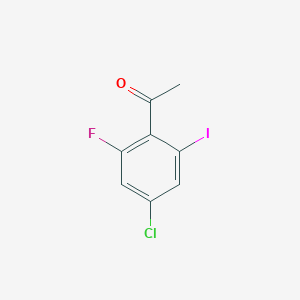
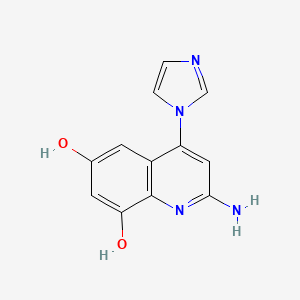
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
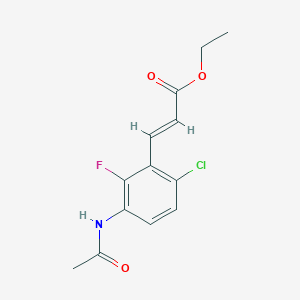
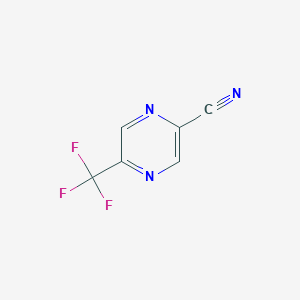


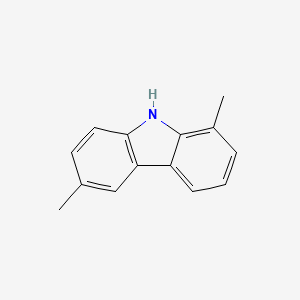
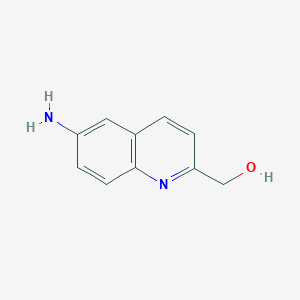
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
